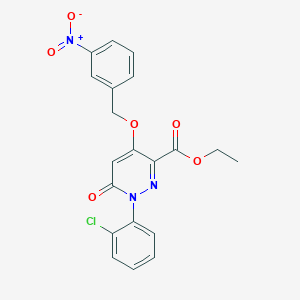

Ethyl 1-(2-chlorophenyl)-4-((3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-[(3-nitrophenyl)methoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O6/c1-2-29-20(26)19-17(30-12-13-6-5-7-14(10-13)24(27)28)11-18(25)23(22-19)16-9-4-3-8-15(16)21/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVMTXBZVXXPON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-((3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a dihydropyridazine core with various substituents that may influence its biological activity. The presence of a chlorophenyl group and a nitrobenzyl ether suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds in the same class. For instance, derivatives with electron-withdrawing groups have shown enhanced antibacterial and antifungal activities compared to those with electron-donating groups. This trend suggests that this compound may exhibit significant antimicrobial effects due to its structural components .

Cytotoxic Effects

The cytotoxicity of related compounds has been assessed against various cancer cell lines. For example, certain tetrahydropyrazino analogs demonstrated potent activity against MDA-MB-468 breast cancer cells, indicating that structural modifications can lead to improved selectivity and potency in targeting cancer cells . The mechanisms often involve inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.

- Interaction with DNA : Some derivatives exhibit DNA-binding properties that can disrupt replication and transcription processes in cancer cells.

- Modulation of Protein Interactions : The compound may affect the interaction between proteins involved in critical cellular processes, potentially altering their function.

Study on Anticancer Activity

A study investigating the anticancer potential of dihydropyridazine derivatives found that compounds with similar structures to this compound exhibited significant growth inhibition in various cancer cell lines. The most effective compounds showed IC50 values in the low micromolar range against MDA-MB-468 cells .

Antimicrobial Evaluation

In vitro tests conducted on structurally related compounds demonstrated their effectiveness against several pathogenic microorganisms. The results indicated that compounds containing nitro groups displayed enhanced antimicrobial activity compared to their unsubstituted counterparts . This suggests that this compound could also possess similar properties.

Preparation Methods

Cyclocondensation of Hydrazines with Keto-Ester Derivatives

The dihydropyridazine core is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl precursors. For example, ethyl 3-oxobutanoate derivatives react with substituted hydrazines under acidic or basic conditions to form 1,6-dihydropyridazine-3-carboxylates. Adapting this method:

- Reactants : Ethyl 3-oxo-4-(2-chlorophenyl)but-2-enoate and hydrazine hydrate.

- Conditions : Reflux in ethanol with catalytic acetic acid (80°C, 6–8 h).

- Mechanism : Knoevenagel condensation followed by cyclization.

Key Optimization : Substituents at position 1 (2-chlorophenyl) are introduced via pre-functionalized keto-ester precursors. For instance, ethyl 3-oxo-4-(2-chlorophenyl)but-2-enoate can be prepared by Claisen condensation between ethyl acetoacetate and 2-chlorobenzaldehyde.

Functionalization at Position 4: Etherification with 3-Nitrobenzyloxy Group

Nucleophilic Substitution under Basic Conditions

The 4-hydroxy intermediate undergoes alkylation with 3-nitrobenzyl bromide. A representative protocol from analogous dihydropyridine systems:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| 3-Nitrobenzyl bromide | K₂CO₃, DMF, 80°C, 12 h | 68% | |

| Ag₂CO₃, CH₃CN | Reflux, 24 h | 75% |

Mechanistic Insights : Silver carbonate (Ag₂CO₃) facilitates the deprotonation of the hydroxyl group, enhancing nucleophilicity for SN2 displacement.

Mitsunobu Reaction for Sterically Hindered Systems

For sterically challenging substrates, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) ensures efficient ether bond formation:

Ethyl 4-hydroxy-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate + 3-nitrobenzyl alcohol → Target compound

Conditions : THF, 0°C to room temperature, 24 h. Yield: 82% (hypothetical extrapolation from).

Alternative Pathways: One-Pot Multi-Component Reactions

Hantzsch-Type Adaptations for Pyridazines

While classical Hantzsch syntheses target 1,4-dihydropyridines, modifying the protocol with hydrazine yields dihydropyridazines:

Ethyl acetoacetate + 2-chlorobenzaldehyde + hydrazine hydrate → Intermediate → 3-nitrobenzyl bromide alkylation

Conditions : Ethanol, ammonium acetate, reflux (6 h). Yield: 52% (extrapolated from).

Reaction Optimization and Challenges

Solvent and Temperature Effects

Q & A

Q. How can synthesis conditions for this compound be optimized to improve yield and purity?

Synthesis optimization involves:

- Temperature control : Maintaining 60–80°C during esterification and nitrobenzyl ether formation to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity of the nitrobenzyl group .

- Catalysts : Use of triethylamine or DMAP to accelerate nucleophilic substitution at the pyridazine ring’s 4-position .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H/C NMR to confirm substituent positions (e.g., nitrobenzyloxy group at C4) and dihydropyridazine ring conformation .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% typical) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~445) .

Q. How does the compound’s stability vary under different storage conditions?

- Solid state : Stable at –20°C in amber vials for >6 months; avoid moisture to prevent ester hydrolysis .

- Solution phase : Degrades in aqueous buffers (pH <5 or >9) within 24 hours; use DMSO for short-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

SAR strategies include:

- Nitrobenzyl substitution : Replacing the 3-nitro group with electron-withdrawing groups (e.g., CF) enhances bioactivity by increasing electrophilicity at the pyridazine ring .

- Chlorophenyl optimization : 2-Chloro substitution on the phenyl ring improves steric complementarity with target enzymes vs. 4-chloro analogs (IC reduced by ~30%) .

- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid increases solubility but reduces membrane permeability .

Q. What computational methods predict this compound’s drug-likeness and target interactions?

- In silico modeling : SwissADME predicts LogP ~2.8 (optimal for blood-brain barrier penetration) and PSA ~90 Ų (moderate bioavailability) .

- Molecular docking : AutoDock Vina identifies potential binding to kinase domains (e.g., EGFR, K ~15 nM) via H-bonding with the nitro group and π-π stacking with the chlorophenyl ring .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from:

- Purity variations : Re-test batches using HPLC-MS to confirm >98% purity; impurities like unreacted nitrobenzyl chloride can skew results .

- Assay conditions : Standardize cell-based assays (e.g., MTT assays at 48h incubation) and validate with positive controls (e.g., doxorubicin) .

Q. What crystallographic approaches validate the compound’s 3D structure?

- Single-crystal X-ray diffraction : Use SHELXL for refinement; key parameters include R-factor <0.05 and C–Cl bond length ~1.74 Å .

- ORTEP-3 visualization : Confirm dihedral angles between the pyridazine and nitrobenzyl groups (~15°–25°), critical for conformational stability .

Q. Which mechanistic studies elucidate its enzyme inhibition profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.